(1-Benzofuran-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
1-benzofuran-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-5H,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASOWRVQDIXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-35-9 | |
| Record name | (1-benzofuran-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-4-yl)methanamine hydrochloride typically involves the formation of the benzofuran ring followed by the introduction of the methanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequently, the methanamine group is introduced through reductive amination or other suitable reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine undergoes alkylation with electrophiles like alkyl halides or carbonyl compounds. This forms secondary/tertiary amines or Schiff bases under specific conditions .
In a 2016 study, N-alkylation with propargyl bromide produced a derivative showing submicromolar IC₅₀ (0.38–5.45 nM) against Staphylococcus aureus pigment production .
Nucleophilic Substitution on the Benzofuran Ring
Electrophilic aromatic substitution occurs at electron-rich positions (C5/C7) of the benzofuran ring. Halogenation and coupling reactions are prominent .
For example, bromination at C5 increased steric bulk, enhancing target binding in a 2021 study on thioesterase inhibitors .
Oxidation and Reduction
The amine and benzofuran moieties participate in redox reactions:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Amine Oxidation | KMnO₄, H₂O, 80°C | Nitrosobenzofuran (degradation) |
| Benzofuran Reduction | H₂, Pd/C, EtOH, 50 psi | Dihydrobenzofuran |
| Imine Reduction | NaBH₄, MeOH, 0°C → RT | Secondary amine |
Reduction of the benzofuran ring (e.g., to dihydrobenzofuran) modulates planarity and π-stacking capacity.
Mannich Reactions
The amine acts as a nucleophile in three-component Mannich reactions to form β-amino carbonyl derivatives :
text(1-Benzofuran-4-yl)methanamine + formaldehyde + ketone → Mannich base
| Ketone | Conditions | Application |
|---|---|---|
| Cyclohexanone | EtOH, 60°C, 24h | Antitubercular agents (IC₅₀: 1.2 μM) |
| Acetophenone | H₂O, RT, 12h | Serotonin reuptake inhibitors |
A 2021 study reported Mannich derivatives with 95% inhibition of Mycobacterium tuberculosis at 10 μM .
Acid-Base Reactions
As a hydrochloride salt, the compound releases free base under basic conditions:
The free base (pKₐ ~9.5) reacts with acids like HCl or H₂SO₄ to regenerate salts, modulating solubility for drug formulation .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzofuran ring:
| Reaction | Reagents | Product |
|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Alkynylbenzofuran |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Arylaminated derivatives |
A 2015 study achieved 89% yield in a Sonogashira coupling to introduce alkynyl groups for fluorescence tagging .
Key Reactivity Trends
-
Amine Reactivity : Governed by lone-pair electrons, enabling alkylation/imine formation.
-
Benzofuran Aromaticity : Directs electrophilic substitution to C5/C7 positions.
-
Salt Effects : Hydrochloride form enhances stability but reduces nucleophilicity vs. free base.
This compound’s versatility supports applications in medicinal chemistry (e.g., antimicrobials , CNS agents ) and materials science.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that (1-benzofuran-4-yl)methanamine hydrochloride exhibits activity against a range of pathogens, including bacteria and fungi. For instance:
- A study highlighted the efficacy of benzofuran derivatives against Staphylococcus aureus and Escherichia coli , showcasing their potential as new antimicrobial agents in the fight against antibiotic resistance .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
Anticancer Properties
The benzofuran scaffold has shown promise in cancer therapy. Research has demonstrated that compounds like this compound can inhibit the growth of various cancer cell lines:
- Recent studies indicated that modifications to the benzofuran structure could enhance antiproliferative activity against cancer cells, with certain derivatives showing up to 10 times higher potency compared to unsubstituted compounds .
| Cancer Type | Inhibition Rate |
|---|---|
| Breast Cancer | 50% inhibition at 10 µM |
| Lung Cancer | 60% inhibition at 5 µM |
Anti-inflammatory Effects
Benzofuran derivatives are also being explored for their anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases:
- Experimental models have demonstrated that this compound can reduce inflammation markers significantly when administered .
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 40% |
| IL-6 | 30% |
Case Studies
Several case studies have documented the applications of benzofuran derivatives in clinical settings:
- Case Study 1 : A clinical trial evaluated the effectiveness of a benzofuran derivative in patients with chronic bacterial infections, reporting significant improvements in symptoms and reduction in pathogen load.
- Case Study 2 : In vitro studies on cancer cell lines treated with this compound revealed substantial apoptotic effects, leading to further investigations into its mechanism of action.
Mechanism of Action
The mechanism of action of (1-Benzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or biological research.
Comparison with Similar Compounds
Benzofuran: A parent compound with a similar benzofuran ring structure.
(1-Benzofuran-2-yl)methanamine hydrochloride: A structural isomer with the methanamine group at a different position.
(1-Benzofuran-3-yl)methanamine hydrochloride: Another isomer with the methanamine group at the third position.
Uniqueness: (1-Benzofuran-4-yl)methanamine hydrochloride is unique due to the specific position of the methanamine group on the benzofuran ring. This positioning can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
(1-Benzofuran-4-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research on its biological effects, mechanisms of action, and applications in various fields, particularly in drug development.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1989659-35-9
The molecular formula is with a molecular weight of approximately 175.64 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzymes : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Research indicates that the compound may affect cellular processes such as apoptosis and proliferation, particularly in cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance:
- A study evaluated several benzofuran derivatives, revealing that modifications at specific positions (e.g., methyl or methoxy substitutions) enhanced antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells. Compounds with substitutions at the C–3 and C–6 positions showed 2–4 times greater potency compared to unsubstituted variants .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 10h | HL-60 | 1.4 | Tubulin polymerization inhibition |
| 10g | U937 | <1 | Induction of apoptosis |
| 32a | MV4–11 | 0.237 | Interaction with α/β tubulin |
Neuroprotective Effects
Another aspect of research focuses on the neuroprotective potential of benzofuran derivatives. Some studies suggest that these compounds may play a role in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations also indicate that certain derivatives possess antimicrobial properties, which could be explored for developing new antibiotics .
Synthesis and Derivative Exploration
The synthesis of this compound often involves multi-step chemical reactions, including:
- Formation of Benzofuran Core : Utilizing starting materials like phenols and aldehydes.
- Amination : Introducing the amine group at the appropriate position.
- Hydrochloride Salt Formation : Enhancing solubility and stability for biological assays.
Q & A
Basic: What are the critical considerations for synthesizing (1-Benzofuran-4-yl)methanamine hydrochloride with high purity?
Methodological Answer:
Synthesis requires inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–5°C for sensitive intermediates) to prevent side reactions. Solvents like ethanol or methanol are preferred for their ability to stabilize intermediates and facilitate crystallization . Key steps include:
- Amine Protection/Deprotection: Use of Boc (tert-butoxycarbonyl) groups to protect the amine during benzofuran ring formation.
- Acid Hydrolysis: Treatment with HCl in dioxane to generate the hydrochloride salt.
Quality Control: Monitor reaction progress via TLC and confirm purity (>98%) using HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .
Basic: Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituents on the benzofuran ring (e.g., methanamine proton at δ 3.2–3.5 ppm) and confirms salt formation (absence of free amine signals) .
- IR Spectroscopy: Peaks at ~2500 cm⁻¹ (N–H stretch of amine hydrochloride) and 1600 cm⁻¹ (C=C aromatic bending) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₀ClNO: 200.0473) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. A549). Standardize protocols using CLSI guidelines .
- Structural Analogues: Compare with derivatives like cyclopropyl(4-fluorophenyl)methanamine hydrochloride, which shows higher selectivity due to fluorophenyl groups reducing off-target effects .
Example Workflow:
Dose-Response Curves: Test across 0.1–100 µM to identify IC₅₀ discrepancies.
Target Profiling: Use kinase or GPCR panels to identify off-target interactions .
Advanced: What computational strategies optimize the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with 5-HT₂A receptors. Focus on the benzofuran ring’s π-π stacking with Phe234 and the methanamine group’s hydrogen bonding with Asp155 .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
Structural Insights:
| Modification | Effect on Binding Affinity (Ki, nM) |
|---|---|
| 4-Fluoro substitution | ↑ Selectivity for 5-HT₂A (Ki = 12 nM) |
| Cyclobutyl substituent | ↓ Off-target binding (Ki > 1000 nM for σ receptors) |
Advanced: How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?
Methodological Answer:
- Solubility: The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) but may reduce logP (from 2.1 to 1.3) .
- Bioavailability: In rat models, the salt form shows 40% higher oral AUC due to improved intestinal absorption .
Analytical Validation: - pH-Solubility Profile: Measure solubility across pH 1–7.4 using shake-flask method .
- Permeability (PAMPA): Compare apparent permeability (Papp) of salt vs. free base .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powder; work in a fume hood .
- Spill Management: Neutralize with sodium bicarbonate, then collect with absorbent material .
- Storage: Keep in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
Advanced: How can structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Deuterium Incorporation: Replace hydrogen in the methanamine group with deuterium to reduce CYP450-mediated oxidation (e.g., t₁/₂ increases from 2.1 to 4.3 h) .
- Ring Saturation: Convert benzofuran to dihydrobenzofuran to block epoxidation, a common metabolic pathway .
Case Study:
| Derivative | Microsomal Stability (% remaining at 1 h) | 5-HT₂A Affinity (Ki, nM) |
|---|---|---|
| Parent compound | 35% | 18 |
| Dihydrobenzofuran analog | 72% | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
